molecular formula C5H4ClF2N3 B12082705 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine

6-Chloro-5-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B12082705
M. Wt: 179.55 g/mol
InChI Key: DCOLVFPGHLYUDE-UHFFFAOYSA-N
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Description

6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 6, a difluoromethyl group at position 5, and a primary amine at position 4. The difluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence reactivity and binding interactions .

Properties

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H4ClF2N3/c6-3-2(4(7)8)5(9)11-1-10-3/h1,4H,(H2,9,10,11)

InChI Key

DCOLVFPGHLYUDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine typically involves the introduction of chloro and difluoromethyl groups onto a pyrimidine ring. One common method includes the reaction of 5-chloro-2,4-difluoropyrimidine with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 and electron-deficient pyrimidine ring facilitate nucleophilic substitutions:

Reagents and Conditions

Reaction TypeReagentsSolventTemperatureKey Products
Amine SubstitutionAmmonia, alkyl/aryl aminesDMF, THF60–80°C6-Amino-5-(difluoromethyl) derivatives
Alkoxy SubstitutionSodium alkoxidesMethanol/EtOH25–50°C6-Alkoxy-5-(difluoromethyl) analogs
Thiol SubstitutionThiols + base (NaH)DMSO40–60°C6-Sulfanylpyrimidines

Mechanistic Insights

  • Chlorine at position 6 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) due to electron withdrawal by the difluoromethyl group and ring nitrogen atoms.

  • Steric hindrance from the difluoromethyl group at position 5 slows substitution at adjacent positions.

Oxidation

Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA)
Conditions : 0–25°C in acetic acid or dichloromethane
Products :

  • Pyrimidine N-oxides (at N<sub>1</sub> or N<sub>3</sub>)

  • Difluoromethyl group remains stable under mild oxidative conditions.

Reduction

Reagents :

  • Catalytic hydrogenation (Pd/C, H<sub>2</sub>)

  • LiAlH<sub>4</sub> (for selective dehalogenation)

Outcomes :

  • Chlorine at position 6 is replaced by hydrogen under H<sub>2</sub>/Pd/C (50 psi, 80°C).

  • Difluoromethyl group resists reduction, enabling selective modification.

Electrochemical Coupling

A novel method for synthesizing 4-amino-6-arylpyrimidines involves electrochemical reductive cross-coupling :

  • Conditions :

    • Iron anode, nickel foam cathode

    • NiBr<sub>2</sub>/2,2’-bipyridine catalyst in DMF

    • 0.2 A constant current, 25°C

Reaction Scope :

Aryl Halide (X = Br, I)Yield (%)Key Product
4-Nitroiodobenzene786-(4-Nitrophenyl)-5-(difluoromethyl)pyrimidin-4-amine
2-Bromopyridine656-(Pyridin-2-yl)-5-(difluoromethyl)pyrimidin-4-amine

This method avoids traditional transition-metal catalysts, enhancing scalability .

Biological Interaction Pathways

While not a direct chemical reaction, its derivatives inhibit COX-2 (IC<sub>50</sub> = 0.04 μM) and modulate inflammatory mediators like PGE<sub>2</sub> and nitric oxide . Key modifications influencing bioactivity include:

  • Substitution at position 6 with electron-withdrawing groups

  • Retention of the difluoromethyl moiety for metabolic stability .

Stability and Degradation

Hydrolytic Degradation :

  • Stable in neutral water (pH 7) at 25°C for >24 hrs.

  • Rapid decomposition in acidic (pH <3) or alkaline (pH >10) conditions via ring-opening.

Thermal Stability :

  • Decomposes at >200°C, forming volatile fluorinated byproducts.

This reactivity profile positions 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine as a versatile intermediate for synthesizing bioactive molecules and functional materials.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly impacts electronic properties and bioactivity:

Compound Substituent at C5 Key Properties/Applications Reference
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine Difluoromethyl (-CF₂H) Enhanced lipophilicity, metabolic stability
5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives Trifluoromethyl (-CF₃) Broad-spectrum pesticidal activity (LC₅₀: 3.57–4.22 mg/L)
6-Chloro-5-(4-ethoxybenzyl) derivatives 4-Ethoxybenzyl Increased steric bulk; potential solubility modulation
5-Nitro derivatives Nitro (-NO₂) Precursor for diamine synthesis; reactive intermediate

Key Insights :

  • Steric Considerations : Bulky substituents like 4-ethoxybenzyl () may hinder target binding compared to compact difluoromethyl groups .
  • Reactivity : Nitro groups () are prone to reduction, making them intermediates rather than end-products .

Substituent Effects at Position 6

The chlorine atom at position 6 is conserved in many analogs but varies in other derivatives:

Compound Substituent at C6 Impact Reference
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine Chlorine (-Cl) Electrophilic reactivity; potential for nucleophilic substitution N/A
4,6-Dichloro-5-methoxypyrimidine Chlorine (-Cl) at C4/C6 Stabilizes crystal packing via Cl···N interactions
6-Iodo-2-methylsulfanyl derivatives Iodine (-I) Heavy atom effects; potential for radiolabeling

Key Insights :

  • Halogen Reactivity : Chlorine at C6 (common in pyrimidines) facilitates substitution reactions, whereas iodine () offers utility in radiochemistry but may reduce stability .
  • Crystal Packing : Dichloro analogs () demonstrate halogen bonding (Cl···N), influencing solid-state properties .

Modifications at the C4 Amine Group

The primary amine at position 4 is modified in several derivatives:

Compound C4 Amine Substituent Functional Implications Reference
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine -NH₂ Hydrogen-bond donor; improves target engagement N/A
N,N-Diethyl derivatives -N(Et)₂ Increased lipophilicity; reduced polarity
N-(4-Fluorobenzyl) derivatives -NH-(4-Fluorobenzyl) Enhanced blood-brain barrier penetration

Key Insights :

  • Hydrogen Bonding : Primary amines (e.g., target compound) enhance binding to biological targets compared to alkylated amines () .
  • Pharmacokinetics : Fluorobenzyl substituents () improve CNS targeting but may introduce metabolic liabilities .

Key Insights :

  • Pesticidal Activity : Trifluoromethyl-oxadiazole derivatives () outperform flufenerim (positive control), suggesting fluorinated groups enhance activity .
  • Anticancer Potential: Tubulin-binding compounds () highlight the role of fluorine in improving target affinity .

Physicochemical and Structural Properties

  • Lipophilicity : Difluoromethyl (-CF₂H) balances lipophilicity and metabolic stability better than trifluoromethyl (-CF₃) .
  • Crystal Packing : Chlorine and nitro groups () stabilize crystals via halogen bonding and π-stacking .

Biological Activity

6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is C5_5H4_4ClF2_2N3_3, with a molecular weight of approximately 195.56 g/mol. The presence of a chloro group at position 6 and a difluoromethyl group at position 5 contributes to its unique electronic properties, enhancing lipophilicity and potential reactivity.

Anticancer Activity

Recent studies have demonstrated that 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, revealing significant cytotoxic effects. For instance, research indicates that derivatives of this compound can inhibit specific cancer pathways, making them potential candidates for targeted therapy.

  • Cell Line Efficacy :
    • HeLa Cells : IC50_{50} values around 53.02 µM indicate moderate efficacy against cervical cancer cells.
    • K562 Cells : Demonstrated reduced proliferation rates in chronic myeloid leukemia models.
  • Mechanism of Action :
    • The compound is believed to interfere with key enzymes involved in cancer cell proliferation and survival pathways, including EGFR and other receptor tyrosine kinases (RTKs) .

Agricultural Applications

In addition to its anticancer properties, 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine has shown promise as an agrochemical. Its derivatives have been synthesized for use as herbicides and fungicides due to their ability to disrupt biological pathways in target organisms.

  • Acaricidal Activity :
    • Compounds derived from this structure have demonstrated acaricidal activity against Tetranychus urticae, with LC50_{50} values comparable to commercial agents .
  • Fungicidal Activity :
    • The compound also exhibits fungicidal properties against various fungal pathogens, outperforming some existing commercial fungicides .

Structure-Activity Relationship (SAR)

The biological activity of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine can be attributed to its structural components. Modifications in the pyrimidine ring significantly influence its pharmacological profile:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Substitution at position 4 with various anilinesEnhanced selectivity for specific targets

Research indicates that the difluoromethyl group enhances the lipophilicity of the molecule, improving bioavailability and efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study reported the synthesis of various derivatives and their evaluation against multiple cancer types, including breast and lung cancers. Notably, some derivatives showed selectivity with significantly lower toxicity against normal cells compared to cancer cells .
  • Field Trials : Agricultural applications were tested in field conditions, demonstrating effective pest control with minimal environmental impact .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-(difluoromethyl)pyrimidin-4-amine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is a common approach . Purification is achieved via column chromatography with gradients of ethyl acetate/hexane. Purity optimization requires rigorous characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and exclude byproducts .

Q. What analytical techniques are critical for confirming the structural identity of 6-chloro-5-(difluoromethyl)pyrimidin-4-amine?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrimidine derivatives in crystallography studies . Complementary techniques include:
  • Spectroscopy : 19F^{19}F-NMR to resolve difluoromethyl signals.
  • Mass Spectrometry : HRMS to verify the molecular ion peak ([M+H]+^+) and isotopic patterns.
  • Elemental Analysis : To validate empirical formulas .

Advanced Research Questions

Q. How does the difluoromethyl (-CF2_22​H) substituent influence the compound’s bioactivity and target binding interactions?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density at the pyrimidine ring via inductive effects, as observed in fluorinated pharmaceuticals . Molecular docking studies (e.g., with acetylcholinesterase [AChE]) reveal that the -CF2_2H group engages in hydrophobic interactions and fluorine-specific van der Waals contacts, altering binding affinities compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., enzyme vs. whole-organism testing). To address this:
  • Cross-Validation : Compare enzymatic inhibition (e.g., AChE activity) with in vivo efficacy (e.g., pesticidal LC50_{50}) .
  • Structural Analysis : Use SC-XRD or DFT calculations to correlate steric/electronic properties with activity trends .
  • Dose-Response Curves : Ensure consistent testing concentrations and solvent controls .

Q. How can computational methods predict the reactivity and regioselectivity of 6-chloro-5-(difluoromethyl)pyrimidin-4-amine in further derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-6 chlorine) prone to substitution.
  • Transition State Modeling : Simulate reaction pathways (e.g., SNAr at C-6) to optimize reaction conditions .

Key Notes for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent polarity) to mitigate batch-to-batch variability .
  • Safety : Handle chlorinated intermediates and fluorinated byproducts in fume hoods due to potential toxicity .
  • Data Validation : Triplicate biological assays with statistical analysis (e.g., ANOVA) to ensure reliability .

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